molecular formula C9H15N3O B1469757 1-[(5-Methylisoxazol-4-yl)methyl]piperazine CAS No. 1368713-95-4

1-[(5-Methylisoxazol-4-yl)methyl]piperazine

Cat. No. B1469757
CAS RN: 1368713-95-4
M. Wt: 181.23 g/mol
InChI Key: FGRPWWPRAUWUSG-UHFFFAOYSA-N
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Description

“1-[(5-Methylisoxazol-4-yl)methyl]piperazine” is a chemical compound with the molecular formula C9H15N3O . It is also known as 5-Methyl-4-(piperazin-1-ylmethyl)isoxazole .


Molecular Structure Analysis

The molecular structure of “1-[(5-Methylisoxazol-4-yl)methyl]piperazine” consists of a five-membered isoxazole ring attached to a piperazine ring via a methylene bridge . The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .


Physical And Chemical Properties Analysis

The molecular weight of “1-[(5-Methylisoxazol-4-yl)methyl]piperazine” is 181.23 g/mol . Additional physical and chemical properties are not specified in the retrieved resources.

Scientific Research Applications

Medicinal Chemistry

Isoxazole, which is a part of the compound , is known for its wide spectrum of biological activities and therapeutic potential . It has been found to have prominent potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Antifungal Activities

A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, which are structurally similar to your compound, were synthesized and tested for in vitro antifungal activities against B. cinerea and R. cerealis .

Herbicidal Activities

Compounds with fluorine-containing phenyl groups introduced into molecular structures, similar to your compound, have shown moderate to good herbicidal activities .

Corrosion Inhibition

A new benzimidazole derivative, namely, 1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole (DIB), which is structurally similar to your compound, has been studied for its corrosion inhibition efficiency for carbon steel in 1 M hydrochloric acid (HCl) . The results indicate that DIB reduces carbon steel corrosion rate in the corrosive medium, and its inhibition efficiency increased with the concentrations .

Antibacterial Activities

While there’s no direct research available on the antibacterial activities of “1-[(5-Methylisoxazol-4-yl)methyl]piperazine”, isoxazole derivatives have been found to possess antimicrobial properties . This suggests a potential for further exploration in this area.

Antimonooxidase Activity

Although there’s no direct research available on the antimonooxidase activity of “1-[(5-Methylisoxazol-4-yl)methyl]piperazine”, isoxazole derivatives have been studied for their various biological activities . This suggests a potential for further exploration in this area.

properties

IUPAC Name

5-methyl-4-(piperazin-1-ylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-9(6-11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRPWWPRAUWUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methylisoxazol-4-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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